N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA): A Comprehensive Technical Guide for Protease Research
N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA): A Comprehensive Technical Guide for Protease Research
Introduction: The Indispensable Role of BAPNA in Protease Enzymology
N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride, commonly abbreviated as BAPNA, stands as a cornerstone chromogenic substrate in the field of protease research.[1][][3] Its utility is particularly pronounced in the study of trypsin-like serine proteases, where its specific cleavage results in a quantifiable color change, enabling precise measurement of enzymatic activity.[][4] This guide provides an in-depth exploration of BAPNA, from its fundamental chemical properties to its practical applications in enzyme kinetics and inhibitor screening, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes not just the "how" but the "why" behind experimental designs, ensuring a robust and reproducible application of this vital research tool.
Physicochemical Properties and Handling
A thorough understanding of BAPNA's physical and chemical characteristics is paramount for its effective use and storage. This synthetic compound is a conjugate of arginine linked to benzoyl and nitroanilide groups, with the hydrochloride salt form enhancing its solubility and stability.[]
| Property | Value | Source(s) |
| Synonyms | BAPNA, BANI, Bz-DL-Arg-pNA·HCl | [1][5][6] |
| CAS Number | 911-77-3 | [1][5] |
| Molecular Formula | C₁₉H₂₂N₆O₄·HCl | [1] |
| Molecular Weight | 434.9 g/mol | [1] |
| Appearance | Pale yellow or beige powder | [1] |
| Melting Point | 254 - 258 °C | [1] |
| Solubility | Soluble in DMSO (up to 50 mg/mL), with gentle heating if necessary (≤ 65°C).[7][8][9] Sparingly soluble in aqueous buffers.[10] | [7][8][9][10] |
| Storage | Store at ≤ -15°C.[1] Keep container well-closed. | [1] |
| Stability | A solution in DMSO is reported to be stable for about one week at room temperature.[8] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[10] | [8][10] |
Mechanism of Action: A Chromogenic Reporter of Proteolytic Activity
The efficacy of BAPNA as a substrate lies in its specific recognition and cleavage by certain proteases. The enzyme hydrolyzes the amide bond between the arginine residue and the 4-nitroanilide moiety.[7][8] This enzymatic action releases p-nitroaniline, a chromophore that imparts a distinct yellow color to the solution.[4][11] The intensity of this color, which can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm, is directly proportional to the amount of p-nitroaniline released and, consequently, to the activity of the enzyme.[12][13]
This principle forms the basis of a continuous spectrophotometric rate determination assay, allowing for real-time monitoring of enzyme kinetics.
Caption: Enzymatic hydrolysis of BAPNA by a trypsin-like protease.
Experimental Protocol: Quantifying Trypsin Activity
This section details a robust, self-validating protocol for determining trypsin activity using BAPNA. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Reagent Preparation
-
Triethanolamine Buffer (200 mM, pH 7.8) with 20 mM Calcium Chloride:
-
Rationale: The optimal pH for trypsin activity is around 8.0.[14] A buffer at pH 7.8 provides a stable environment for the enzyme to function near its maximum catalytic efficiency. Calcium ions are known to enhance the stability of trypsin and protect it from autolysis.
-
Preparation: Dissolve the appropriate amounts of triethanolamine hydrochloride and calcium chloride dihydrate in purified water. Adjust the pH to 7.8 at 25°C using 1 M NaOH.[15]
-
-
BAPNA Stock Solution (e.g., 10 mM in DMSO):
-
Rationale: BAPNA has limited solubility in aqueous solutions but is readily soluble in organic solvents like DMSO.[7][8][9] Preparing a concentrated stock in DMSO allows for easy dilution into the aqueous reaction buffer.
-
Preparation: Dissolve the required mass of BAPNA in DMSO. Gentle heating (not exceeding 65°C) can be applied to aid dissolution.[8] The solution should be clear; a yellow color may indicate decomposition.
-
-
Trypsin Solution:
-
Rationale: The enzyme should be dissolved in a solution that maintains its stability and prevents premature activity. A slightly acidic solution, such as 1 mM HCl, is often used for storing trypsin solutions on ice.
-
Preparation: Immediately before use, prepare a solution of trypsin in cold 1 mM HCl. The final concentration will need to be optimized to ensure a linear reaction rate within the desired timeframe.
-
-
Reaction Stop Solution (30% Acetic Acid):
-
Rationale: For endpoint assays, it is necessary to halt the enzymatic reaction. Acetic acid denatures the enzyme by drastically lowering the pH, thereby stopping the hydrolysis of BAPNA.[13]
-
Assay Procedure (96-well plate format)
-
Reaction Setup: In each well of a microplate, add the following in order:
-
Triethanolamine Buffer
-
Purified Water (to adjust final volume)
-
BAPNA working solution (diluted from stock)
-
Causality: It is crucial to add the enzyme last to initiate the reaction simultaneously in all wells. Pre-incubating the other components at the desired temperature (e.g., 25°C or 37°C) ensures thermal equilibrium.[13][14]
-
-
Initiation: Add the trypsin solution to each well to start the reaction. Mix gently.
-
Measurement (Kinetic Assay): Immediately place the plate in a spectrophotometer pre-set to the reaction temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Causality: This continuous monitoring allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.
-
-
Measurement (Endpoint Assay):
Data Analysis and Interpretation
For a kinetic assay, the rate of reaction is determined by the slope of the linear portion of the absorbance vs. time plot (ΔA/min). To convert this to enzymatic activity (e.g., in µmol/min), the Beer-Lambert law is used:
Activity (µmol/min) = (ΔA/min) * V / (ε * l)
Where:
-
ΔA/min is the rate of change in absorbance.
-
V is the total reaction volume.
-
ε is the molar absorptivity of p-nitroaniline (a standard value is typically used, but it can be empirically determined).
-
l is the path length of the cuvette or well.
One unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmol of BAPNA per minute at a specific pH and temperature.
Applications in Drug Development and Research
BAPNA's reliability and ease of use make it an invaluable tool in several research and development areas:
-
Enzyme Kinetics: It is widely used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insights into enzyme efficiency and substrate affinity.[][14]
-
Inhibitor Screening: BAPNA is pivotal in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of target proteases.[][16] A reduction in the rate of p-nitroaniline formation in the presence of a test compound indicates inhibitory activity.[17]
-
Diagnostics: The compound is employed in diagnostic tests to detect and quantify specific proteases in clinical samples, which can be indicative of certain disease states.[1][]
-
Protein Chemistry: BAPNA aids in the fundamental study of enzymatic functions and protein-protein interactions.[1][]
Caption: A generalized workflow for protease inhibitor screening using BAPNA.
Conclusion: A Foundational Tool with Enduring Relevance
N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride remains a fundamental and indispensable reagent in the toolkit of researchers studying proteases. Its simple, yet robust, chromogenic properties provide a reliable and quantifiable measure of enzymatic activity. From elucidating fundamental enzyme kinetics to driving the discovery of novel therapeutic inhibitors, BAPNA's versatility and proven track record ensure its continued prominence in biochemical and pharmaceutical research. Adherence to well-designed, validated protocols, grounded in a clear understanding of the underlying scientific principles, will continue to yield high-quality, reproducible data, accelerating scientific discovery.
References
-
Kinetics of BAPNA hydrolysis by trypsin in the presence and absence of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Comparison of soluble and immobilized trypsin kinetics: Implications for peptide synthesis - PubMed. (n.d.). Retrieved from [Link]
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The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα[alpha]-Benzoyl-arginine-p-nitroanilide. A Project-Oriented Biochemical Experiment | Journal of Chemical Education. (n.d.). Retrieved from [Link]
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How does BAPNA work? - Homework.Study.com. (n.d.). Retrieved from [Link]
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On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed. (n.d.). Retrieved from [Link]
-
Single turnover mechanism of a trypsin-reactor with high enzyme concentration - PubMed. (n.d.). Retrieved from [Link]
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Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature - ResearchGate. (n.d.). Retrieved from [Link]
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Enzymatic Assay of Trypsin Inhibition | Protocols.io. (2019, November 13). Retrieved from [Link]
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Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC - NIH. (n.d.). Retrieved from [Link]
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A simple and specific determination of trypsin in human duodenal juice - PubMed. (n.d.). Retrieved from [Link]
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The Role of N-Benzoyl-DL-arginine-4-nitroanilide Hydrochloride in Protease Research. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]
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Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed. (n.d.). Retrieved from [Link]
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TECHNICAL INFORMATION - MP Biomedicals. (n.d.). Retrieved from [Link]
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Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC - NIH. (n.d.). Retrieved from [Link]
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Enzyme Lab I BAPNA - YouTube. (2020, June 1). Retrieved from [Link]
-
Qualitative enzyme activity assay reaction samples using BApNA to... - ResearchGate. (n.d.). Retrieved from [Link]
-
Profile of BAPNA hydrolysis by the purified enzyme. (A) 50 μl of... - ResearchGate. (n.d.). Retrieved from [Link]
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